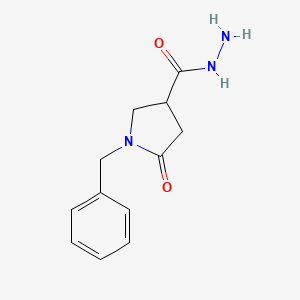

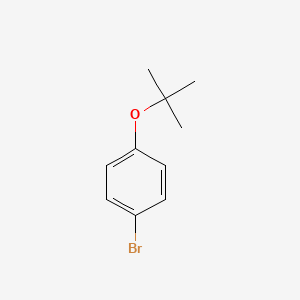

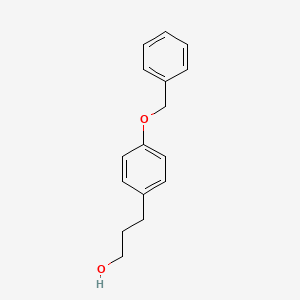

![molecular formula C8H11N3O2 B1272153 2-[(2-Aminoethyl)amino]nicotinic acid CAS No. 374063-93-1](/img/structure/B1272153.png)

2-[(2-Aminoethyl)amino]nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2-Aminoethyl)amino]nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound of interest is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the structural and chemical properties that could be extrapolated to 2-[(2-Aminoethyl)amino]nicotinic acid. For instance, the introduction of different substituents on the nicotinic acid core, as seen in the compounds studied, can significantly alter the molecular conformation, crystallization behavior, and physical properties of the material .

Synthesis Analysis

The synthesis of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid and 4-amino-2-(trifluoromethyl)nicotinic acid, involves multiple steps including alkylation, carboxylation, and lithiation reactions . These methods provide a framework for the potential synthesis of 2-[(2-Aminoethyl)amino]nicotinic acid, suggesting that similar strategies could be employed, such as the use of lithiation followed by quenching with CO2 to introduce carboxyl groups, and subsequent functionalization to add the aminoethylamino moiety.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is influenced by the nature of the substituents attached to the pyridine ring. In the case of 2-((2-ethylphenyl)amino)nicotinic acid, alkylation disrupts the planar conformation due to steric repulsion, leading to the formation of an acid-pyridine heterosynthon in the crystal . Similarly, the introduction of an aminoethylamino group in 2-[(2-Aminoethyl)amino]nicotinic acid would likely impact the molecular conformation and the type of hydrogen bonding in the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives can be inferred from the synthesis and polymorphism studies. For example, the presence of amino groups in these compounds may allow for further reactions, such as coupling under palladium-catalyzed conditions or protection/deprotection steps . The chemical behavior of 2-[(2-Aminoethyl)amino]nicotinic acid would be expected to follow similar patterns, with the potential for selective reactions at different positions on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are closely related to their molecular structure and crystalline form. The study of 2-(phenylamino)nicotinic acid polymorphs reveals that different conformations can lead to distinct colors, hydrogen-bonding arrangements, and phase behaviors . These properties are indicative of the potential for 2-[(2-Aminoethyl)amino]nicotinic acid to exhibit polymorphism, with implications for its color, stability, and reactivity. The crystallization tendency from the melt and the formation of stable amorphous phases, as observed in 2-((2-ethylphenyl)amino)nicotinic acid, could also be relevant for the compound of interest .

Wissenschaftliche Forschungsanwendungen

Receptor Interactions and Lipid-Lowering Effects

2-[(2-Aminoethyl)amino]nicotinic acid, a derivative of nicotinic acid (niacin), interacts with specific receptors in the body, influencing lipid metabolism. The G-protein-coupled receptors PUMA-G and HM74 are identified as nicotinic acid receptors in adipose tissue, mediating its anti-lipolytic effect by inhibiting hormone-sensitive triglyceride lipase. This action is critical in the lipid-lowering effects of nicotinic acid, particularly in decreasing free fatty acid and triglyceride plasma levels, which has therapeutic implications for dyslipidemia treatment (Tunaru et al., 2003).

Industrial Production Methods

Considering the ecological impact and efficiency of production methods for nicotinic acid, research has been conducted to develop green chemistry approaches. This includes the synthesis of nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods aim to reduce environmental burdens and align with green chemistry principles, offering potential industrial applications (Lisicki et al., 2022).

Herbicidal Activity

The herbicidal potential of compounds derived from nicotinic acid has been explored, with certain N-(arylmethoxy)-2-chloronicotinamides showing significant herbicidal activity against various plants like bentgrass and duckweed. This opens avenues for developing new herbicides targeting monocotyledonous weeds, leveraging the structural properties of nicotinic acid derivatives (Yu et al., 2021).

Receptor Identification and Drug Discovery

Identifying specific receptors for nicotinic acid, like HM74 and GPR109A, aids in understanding its mechanism of action in dyslipidemia treatment. This discovery is crucial for the development of new drugs targeting these receptors, potentially offering improved treatments for lipid disorders (Wise et al., 2003).

Atherosclerosis Prevention

Nicotinic acid's role in preventing atherosclerosis progression, independent of its lipid-modifying effects, has been studied. Activation of the GPR109A receptor on immune cells and the promotion of cholesterol efflux and macrophage recruitment inhibition by nicotinic acid suggests its utility in treating atherosclerosis and other diseases through anti-inflammatory effects (Lukasova et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-aminoethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-3-5-11-7-6(8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSCFWMQFKIIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377977 |

Source

|

| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]nicotinic acid | |

CAS RN |

374063-93-1 |

Source

|

| Record name | 2-[(2-Aminoethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)